2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane
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Overview
Description
2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[211]hexane is a complex organic compound featuring a bicyclic structure with a sulfonyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction involving a suitable aziridine and an alkene.
Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a leaving group (e.g., a halide) on the bicyclic core with 2,2,2-trifluoroethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoroethoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane may be explored for its potential as a pharmacophore. Its structural features could be beneficial in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The trifluoroethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane: Lacks the trifluoroethoxy group, which may reduce its hydrophobic interactions.
4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane: Lacks the sulfonyl group, potentially affecting its reactivity and binding properties.
Uniqueness
The presence of both the sulfonyl and trifluoroethoxy groups in 2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane makes it unique. These groups confer distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can be advantageous in various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-10-2-4-12(5-3-10)22(19,20)18-8-13(6-11(18)7-13)21-9-14(15,16)17/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFOLWLXBKNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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